![molecular formula C20H25N3O3 B2422262 2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one CAS No. 2320886-95-9](/img/structure/B2422262.png)
2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial and Antifungal Activities
Several synthesized derivatives similar in structure to the specified compound have shown notable antimicrobial and antifungal activities. This includes studies on triazole derivatives, pyridine derivatives, and benzodifuranyl compounds, which have been identified for their potential in treating various microbial infections due to their ability to inhibit the growth of bacteria and fungi. These findings suggest that similar compounds could be explored for antimicrobial applications (Bektaş et al., 2007; Patel et al., 2011; Abu‐Hashem et al., 2020).
Anti-Inflammatory and Analgesic Agents
Compounds with structures related to "2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one" have also been synthesized and evaluated for their anti-inflammatory and analgesic properties. Notably, benzodifuranyl derivatives exhibited significant COX-2 inhibition, alongside notable analgesic and anti-inflammatory activities, which suggest potential applications in the development of new therapeutic agents for pain and inflammation management (Abu‐Hashem et al., 2020).
CNS Potential
Furthermore, studies on conformationally constrained butyrophenones and spiro[isobenzofuran-1(3H),4'-piperidines] indicate the potential of structurally similar compounds in acting on the CNS. These compounds were evaluated for their affinities to dopamine and serotonin receptors, suggesting their potential use as antipsychotic agents with possibly lower risks of inducing extrapyramidal side effects (Raviña et al., 2000; Martin et al., 1979). This highlights the potential of exploring similar compounds for CNS-related therapeutic applications.
properties
IUPAC Name |
2-[[1-(4-ethoxybenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-26-18-7-5-17(6-8-18)20(25)22-12-10-16(11-13-22)14-23-19(24)9-4-15(2)21-23/h4-9,16H,3,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBWVXROZUUQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.